Thiourea, N-octadecyl-N'-2-propen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N’-octadecylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features an allyl group (a three-carbon chain with a double bond) and an octadecyl group (an eighteen-carbon chain) attached to the nitrogen atoms. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-octadecylthiourea typically involves the reaction of allyl isothiocyanate with octadecylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol under reflux conditions. The general reaction scheme is as follows:
Allyl isothiocyanate+Octadecylamine→N-allyl-N’-octadecylthiourea
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-allyl-N’-octadecylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-octadecylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and octadecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
N-allyl-N’-octadecylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-allyl-N’-octadecylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-allylthiourea: Lacks the octadecyl group, making it less hydrophobic and less effective in certain applications.
N-octadecylthiourea: Lacks the allyl group, which may reduce its reactivity in certain chemical reactions.
Thiourea: The simplest member of the thiourea family, lacking both the allyl and octadecyl groups.
Uniqueness
N-allyl-N’-octadecylthiourea is unique due to the presence of both the allyl and octadecyl groups, which confer specific chemical and physical properties. The allyl group enhances its reactivity, while the octadecyl group increases its hydrophobicity, making it suitable for applications in non-polar environments and enhancing its potential as a corrosion inhibitor and antimicrobial agent.
Biological Activity
Thiourea derivatives, including N-octadecyl-N'-2-propen-1-yl-thiourea , have garnered attention in recent years due to their diverse biological activities. This compound is characterized by a unique structure that includes an octadecyl chain and a propenyl group, which contribute to its potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
N-octadecyl-N'-2-propen-1-yl-thiourea is an organosulfur compound derived from thiourea, where the sulfur atom replaces the oxygen atom found in urea. The presence of the long hydrophobic octadecyl chain enhances its membrane permeability and interaction with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Thiourea derivatives are known for several biological activities:
- Antimicrobial Activity : Studies have shown that thioureas exhibit significant antimicrobial properties against various bacterial strains. The octadecyl chain increases lipophilicity, enhancing the compound's ability to penetrate cell membranes.
- Antifungal Activity : N-octadecyl-N'-2-propen-1-yl-thiourea has demonstrated antifungal effects, making it a potential candidate for treating fungal infections.
- Anticancer Properties : Research indicates that certain thioureas can inhibit cancer cell proliferation. For instance, compounds similar to N-octadecyl-N'-2-propen-1-yl-thiourea have shown antiproliferative activity against human cancer cell lines .
The biological activity of thioureas can be attributed to several mechanisms:
- Enzyme Inhibition : Thioureas can inhibit specific enzymes involved in cellular signaling pathways. For example, they may affect the activity of DNA gyrase and other essential enzymes in bacteria .
- Cell Membrane Interaction : The hydrophobic nature of the octadecyl chain allows these compounds to interact effectively with lipid membranes, facilitating their uptake into cells.
- Modulation of Cellular Pathways : Thioureas may influence various cellular pathways, including apoptosis and cell cycle regulation, contributing to their anticancer effects .
Case Studies
Several studies have investigated the biological effects of thioureas:
- A study demonstrated that N-octadecyl-N'-2-propen-1-yl-thiourea exhibited significant inhibition against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values indicating potent antimicrobial activity .
- Another research highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, suggesting its potential as an anticancer agent .
Data Summary
The following table summarizes key findings related to the biological activity of N-octadecyl-N'-2-propen-1-yl-thiourea:
Properties
CAS No. |
7460-25-5 |
---|---|
Molecular Formula |
C22H44N2S |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-octadecyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H44N2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22(25)23-20-4-2/h4H,2-3,5-21H2,1H3,(H2,23,24,25) |
InChI Key |
LEJAJYAFJCVHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.